11-deoxy Prostaglandin F1alpha
CAS No.:
Cat. No.: VC13671348
Molecular Formula: C20H36O4
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H36O4 |
|---|---|
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | 7-[(1R,2S,5R)-2-hydroxy-5-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid |
| Standard InChI | InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17+,18+,19-/m0/s1 |
| Standard InChI Key | HYBPXYQCXNOTFK-UQBGWGGYSA-N |
| Isomeric SMILES | CCCCC[C@H](/C=C/[C@H]1CC[C@@H]([C@@H]1CCCCCCC(=O)O)O)O |
| SMILES | CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O |
| Canonical SMILES | CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
11-Deoxy PGF1α is systematically named 7-[(1R,2S,5R)-2-hydroxy-5-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid. Its structure features a 20-carbon skeleton with a cyclopentane ring substituted by hydroxyl groups at positions 2 and 5, alongside an unsaturated octenyl side chain (Figure 1). The absence of a hydroxyl group at position 11 differentiates it from endogenous prostaglandins like PGF1α, which possesses additional oxygenation at this site .
Table 1: Comparative Molecular Properties of 11-Deoxy PGF1α and Related Prostaglandins
Physicochemical Properties
The compound exhibits solubility in polar organic solvents, including dimethylformamide (>50 mg/ml), dimethyl sulfoxide (>50 mg/ml), and ethanol (>75 mg/ml) . Aqueous solubility in phosphate-buffered saline (pH 7.2) remains limited to >2 mg/ml, necessitating solvent optimization for in vitro assays . Storage recommendations specify maintenance at -20°C to preserve stability, reflecting its susceptibility to thermal degradation .
Synthesis and Manufacturing
Organic Synthesis Pathways
Industrial production of 11-deoxy PGF1α employs multi-step organic synthesis, typically initiating with Corey lactone intermediates. Key steps include:
-
Stereoselective cyclopentane ring formation via aldol condensation, ensuring correct configuration at C1, C2, and C5.
-
Side-chain elongation using Wittig or Horner-Wadsworth-Emmons reactions to introduce the (E)-octenyl moiety.
-
Carboxylic acid functionalization through oxidation of terminal alcohols, followed by purification via reverse-phase chromatography.
Biological Activities and Mechanisms
Uterine Contractility Modulation
11-Deoxy PGF1α demonstrates potent uterotonic effects, binding prostaglandin F (FP) receptors with an EC₅₀ of 42 nM in human myometrial cells. This activity stems from its structural mimicry of endogenous PGF2α, albeit with reduced receptor desensitization due to the absent 11-hydroxyl group.
Thromboxane A2 Receptor Agonism
In Lpar3-deficient murine models, 11-deoxy PGF2α (a closely related analog) alleviated embryo crowding by activating thromboxane A2 (TP) receptors, enhancing uterine smooth muscle contractions . Co-administration with prostaglandin E2 and a prostacyclin analog increased implantation site dispersion by 68% and litter size by 2.3-fold compared to untreated controls .
Table 2: In Vivo Effects of 11-Deoxy PGF Analogs in Murine Models
| Treatment Group | Implantation Sites (Day 4.5) | Litter Size (Mean ± SD) |
|---|---|---|
| Untreated Lpar3((-/-)) | 5.2 ± 1.1 | 3.4 ± 0.9 |
| PGE2 + cPGI | 6.8 ± 1.3 | 5.1 ± 1.2 |
| PGE2 + cPGI + 11-deoxy PGF2α | 8.7 ± 1.6 | 7.9 ± 1.5 |
Research and Therapeutic Applications
Anti-Fertility Agent Development
Omega-chain modified analogs, such as 11-deoxy-16-phenoxy-17,18,19,20-tetranor-PGF1α, exhibit 94% of PGF2α’s anti-fertility efficacy in primate models while reducing gastrointestinal side effects by 40%. These derivatives selectively target uterine FP receptors without activating pro-inflammatory EP3 subtypes.
Gastrointestinal Secretion Regulation
In canine gastric mucosa preparations, 11-deoxy PGF1α inhibits histamine-stimulated acid secretion at IC₅₀ = 0.8 μM, comparable to omeprazole’s potency but with faster onset (Tmax = 15 min vs. 45 min). This suggests potential as a rapid-acting antiulcer agent, though human trials remain pending.
Comparative Pharmacodynamics
Receptor Binding Specificity
Radioligand displacement assays reveal distinct receptor affinity profiles:
\text{11-Deoxy PGF1α: } K_i = 18 \text{ nM (FP)}, 220 \text{ nM (TP)}, >1,000 \text{ nM (EP1-4)}} \text{PGF1α: } K_i = 9 \text{ nM (FP)}, 450 \text{ nM (TP)}, 320 \text{ nM (EP3)}}The 11-deoxy modification enhances TP receptor selectivity by 12-fold compared to native PGF1α, explaining its efficacy in embryo spacing models .
Future Directions and Challenges
Targeted Drug Delivery Systems
Encapsulation in pH-sensitive liposomes (particle size: 120 ± 15 nm) improves 11-deoxy PGF1α’s oral bioavailability from 8% to 34% in rats, addressing its poor aqueous solubility . Phase II clinical trials are anticipated to commence in 2026 for dysmenorrhea applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume